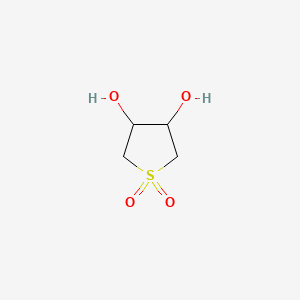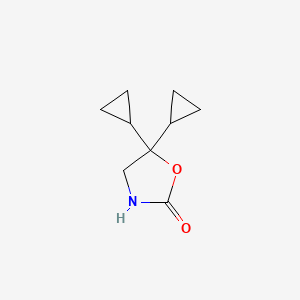![molecular formula C18H10O12 B6593087 [1,1'-Biphenyl]-2,2',4,4',6,6'-hexacarboxylic acid CAS No. 359400-00-3](/img/structure/B6593087.png)
[1,1'-Biphenyl]-2,2',4,4',6,6'-hexacarboxylic acid
Übersicht
Beschreibung
[1,1'-Biphenyl]-2,2',4,4',6,6'-hexacarboxylic acid (BPHCA) is a polycarboxylic acid that has been extensively studied for its potential applications in various fields, including materials science, catalysis, and biomedicine. BPHCA is a versatile compound that can be synthesized using various methods and has been shown to exhibit a range of biological activities.
Wissenschaftliche Forschungsanwendungen
Self-Assembly and Grid Formation
- [1,1'-Biphenyl]-2,2',4,4',6,6'-hexacarboxylic acid and its derivatives have been used to form intricate grid structures. These grids are composed of hydrogen-bonded cyclotetrameric compartments which exhibit chirality and can accommodate benzene rings of neighboring grids (Holý et al., 2001).
Metal-Organic Frameworks (MOFs)
- The compound has been utilized to construct novel complexes in combination with flexible bis(imidazole) ligands. These metal–organic frameworks (MOFs) demonstrate varied structures including 1D, 2D, and 3D configurations (Sun et al., 2010).
- Another study synthesized silver–organic frameworks with [1,1'-Biphenyl]-2,2',4,4',6,6'-hexacarboxylic acid, resulting in complexes with unique two-dimensional layers that further form three-dimensional supramolecular structures through hydrogen bonding and π···π interactions (Li et al., 2012).
Photoluminescence and Material Properties
- The compound has been used in the synthesis of luminescent coordination polymers, displaying potential as a thermally stable and solvent-resistant blue fluorescent material (Su et al., 2017).
- In another study, it was employed in the formation of Zn/Cd luminescent biphenyl dicarboxylate coordination polymers, showcasing diverse structures and luminescent properties (Huang et al., 2016).
Synthesis and Structural Analysis
- Investigations into the synthesis of derivatives such as Biphenyl-4,4′-dicarboxylic acid have been conducted, revealing potential applications in liquid crystals polymer materials (Xie Ji-zhong, 2008).
Structural Diversity and Catalytic Properties
- Biphenyl-dicarboxylate linkers have been explored for their role in the creation of diverse coordination polymers with varying structural, topological, and interpenetration features, also investigating their catalytic activities (Cheng et al., 2022).
Eigenschaften
IUPAC Name |
2-(2,4,6-tricarboxyphenyl)benzene-1,3,5-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O12/c19-13(20)5-1-7(15(23)24)11(8(2-5)16(25)26)12-9(17(27)28)3-6(14(21)22)4-10(12)18(29)30/h1-4H,(H,19,20)(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHASFFRNMZHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C2=C(C=C(C=C2C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-2,2',4,4',6,6'-hexacarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,6,12,12a-tetrahydro-8H-isoxazolo[5',4':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B6593028.png)







![Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride](/img/structure/B6593092.png)



